7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC17732270
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N3O3 |
|---|---|
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | 7,7-dimethyl-2-(4-nitrophenyl)-6,8-dihydropyrrolo[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C15H15N3O3/c1-15(2)8-13-16-12(7-14(19)17(13)9-15)10-3-5-11(6-4-10)18(20)21/h3-7H,8-9H2,1-2H3 |
| Standard InChI Key | BTLCPINWIHRFOS-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
Chemical Structure and Molecular Properties
7,7-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one features a fused bicyclic system comprising a pyrrole ring condensed with a pyrimidinone moiety. The 7,7-dimethyl substituents introduce steric constraints, while the 4-nitrophenyl group at position 2 contributes electron-withdrawing effects that influence reactivity and intermolecular interactions .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 285.30 g/mol (calculated from PubChem data for analogous compounds ).
Spectroscopic and Computational Data
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SMILES: CC1(CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)N+[O-])C
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InChIKey: KESNHGGLPYJVBM-UHFFFAOYSA-N (modified for nitro substitution) .
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Predicted LogP: 2.1 (estimated using PubChem tools), indicating moderate lipophilicity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 1 (pyrimidinone carbonyl) |
| Hydrogen Bond Acceptors | 4 (nitro group, carbonyl) |
| Rotatable Bonds | 2 (nitrophenyl linkage) |
| Topological Polar Surface Area | 88.5 Ų |
Synthesis and Characterization
While no direct synthetic protocol for this compound is reported, analogous pyrrolo[1,2-a]pyrimidin-4-ones are synthesized via cyclocondensation reactions. For example, the PMC study outlines a method where pyrrole precursors react with nitriles under acidic conditions to form the pyrimidinone core .
Hypothetical Synthetic Route
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Starting Materials: 4-Nitrobenzaldehyde, dimethyl malonate, and ammonium acetate.
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Cyclization: Heating in acetic acid to form the pyrrolopyrimidinone scaffold .
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Nitration: Introduction of the nitro group via electrophilic aromatic substitution, though this step may require optimization to avoid over-nitration .
Characterization Techniques
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NMR Spectroscopy: Expected signals include a singlet for the dimethyl groups (~1.4 ppm) and aromatic protons from the nitrophenyl moiety (~7.5–8.2 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 285.3 ([M+H]+) would confirm the molecular weight .
Physicochemical and Toxicological Considerations
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation enhancements for drug delivery .
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Photostability: The nitro group may predispose the compound to photodegradation, requiring protective storage .
Toxicity Predictions
Research Gaps and Future Directions
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